4-HYDROXY-6-(SULFOMETHYLAMINO)NAPHTHALENE-2-SULFONIC ACID
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Overview
Description
4-HYDROXY-6-(SULFOMETHYLAMINO)NAPHTHALENE-2-SULFONIC ACID is a chemical compound known for its applications in various scientific fields. It is a derivative of naphthalene, featuring both hydroxyl and sulfonic acid functional groups, which contribute to its unique chemical properties and reactivity .
Preparation Methods
The synthesis of 4-HYDROXY-6-(SULFOMETHYLAMINO)NAPHTHALENE-2-SULFONIC ACID typically involves the reaction of 2-naphthol with formaldehyde and sodium bisulfite under controlled conditions. The reaction is carried out in an aqueous medium at elevated temperatures to ensure complete conversion. Industrial production methods often employ batch processes with precise control over temperature and pH to maximize yield and purity.
Chemical Reactions Analysis
4-HYDROXY-6-(SULFOMETHYLAMINO)NAPHTHALENE-2-SULFONIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced naphthalene derivatives.
Common reagents used in these reactions include sodium bisulfite, formaldehyde, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-HYDROXY-6-(SULFOMETHYLAMINO)NAPHTHALENE-2-SULFONIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments, particularly azo dyes.
Biology: The compound’s derivatives are used in biochemical assays and as staining agents in microscopy.
Mechanism of Action
The mechanism of action of 4-HYDROXY-6-(SULFOMETHYLAMINO)NAPHTHALENE-2-SULFONIC ACID involves its ability to undergo electrophilic substitution reactions. The hydroxyl and sulfonic acid groups enhance its reactivity towards electrophiles, facilitating the formation of various derivatives. These reactions often involve the formation of intermediates that can further react to produce the desired products .
Comparison with Similar Compounds
4-HYDROXY-6-(SULFOMETHYLAMINO)NAPHTHALENE-2-SULFONIC ACID can be compared with other naphthalene derivatives such as:
6-Amino-4-hydroxy-2-naphthalenesulfonic acid: Known for its use in azo dye synthesis.
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid: Used in the production of reactive dyes.
1-Aminonaphthalene-4-sulfonic acid: Utilized in the synthesis of acid dyes.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications compared to its analogs .
Properties
CAS No. |
6259-56-9 |
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Molecular Formula |
C11H11NO7S2 |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
4-hydroxy-6-(sulfomethylamino)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C11H11NO7S2/c13-11-5-9(21(17,18)19)3-7-1-2-8(4-10(7)11)12-6-20(14,15)16/h1-5,12-13H,6H2,(H,14,15,16)(H,17,18,19) |
InChI Key |
WIGCNINIKDNDBF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)O)NCS(=O)(=O)O |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)O)NCS(=O)(=O)O |
Origin of Product |
United States |
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